Indole-3-glycerol phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

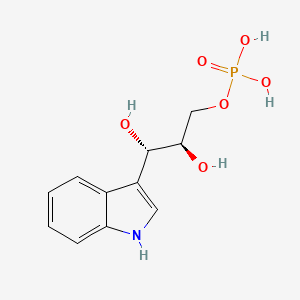

Indole-3-Glycerol Phosphate is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid. It plays a significant role in various biological processes, including the synthesis of indole and benzoxazinoids, which are important for plant defense mechanisms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Indol-3-Glycerinphosphat kann durch die Cyclisierung von 1-(2-Carboxyphenylamino)-1-Desoxyribulose-5-phosphat synthetisiert werden. Diese Reaktion wird durch das Enzym Indol-3-Glycerinphosphat-Synthase katalysiert. Die Reaktionsbedingungen beinhalten typischerweise eine Temperatur von etwa 100 °C und einen pH-Wert von 5,5 .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann das Gen, das für die Indol-3-Glycerinphosphat-Synthase kodiert, kloniert und in Escherichia coli exprimiert werden. Das rekombinante Protein wird dann gereinigt und verwendet, um die Synthese von Indol-3-Glycerinphosphat zu katalysieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indol-3-Glycerinphosphat durchläuft verschiedene Arten von Reaktionen, darunter:

Decarboxylierung und Dehydratisierung: Diese Reaktionen werden durch Indol-3-Glycerinphosphat-Synthase katalysiert, was zur Bildung von Indol führt.

Retroaldolreaktion: Diese Reaktion wird durch Indol-3-Glycerinphosphat-Lyase katalysiert, was zur Bildung von Indol und D-Glycerinaldehyd-3-phosphat führt.

Häufige Reagenzien und Bedingungen:

Enzyme: Indol-3-Glycerinphosphat-Synthase und Indol-3-Glycerinphosphat-Lyase sind häufig verwendete Enzyme.

Bedingungen: Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, mit spezifischen pH- und Temperaturanforderungen

Hauptprodukte:

D-Glycerinaldehyd-3-phosphat: Während der Retroaldolreaktion gebildet.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Tryptophan and Auxins

Indole-3-glycerol phosphate serves as a critical intermediate in the biosynthetic pathway of tryptophan, an essential amino acid. The enzyme this compound synthase (IGPS) catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate into IGP, which can subsequently be converted into tryptophan and other indole derivatives. This pathway is vital for plant growth and development, as tryptophan is a precursor for the phytohormone indole-3-acetic acid (IAA), which regulates numerous physiological processes in plants .

Key Findings:

- In Arabidopsis thaliana, IGP acts as a branchpoint for the biosynthesis of IAA, with genetic studies indicating that alterations in IGPS expression affect auxin levels and plant phenotypes .

- The expression of IGPS genes is influenced by environmental factors, such as insect feeding, which can enhance defensive metabolite production in maize .

Agricultural Applications

The role of IGP in the biosynthesis of defensive metabolites makes it a target for improving crop resilience against pests. Research has shown that mutations in IGPS genes can lead to changes in the production of benzoxazinoids, compounds that provide chemical defense against herbivores .

Applications:

- Crop Engineering : By manipulating IGPS expression, it is possible to enhance the production of natural pesticides or herbivore deterrents in crops.

- Biocontrol Agents : Understanding the metabolic pathways involving IGP can lead to the development of biocontrol strategies that utilize plant defenses against pests .

Pharmaceutical Potential

IGP and its derivatives are of interest in pharmaceutical research due to their roles in synthesizing bioactive compounds. Indole derivatives are widely recognized for their therapeutic properties, including anti-cancer and anti-inflammatory effects.

Research Insights:

- Studies suggest that targeting IGPS could be a novel approach for developing drugs against pathogens like Mycobacterium tuberculosis, highlighting its potential as a drug target .

- The structural analysis of IGPS has provided insights into enzyme mechanisms that could facilitate the design of inhibitors or modulators for therapeutic applications .

Industrial Applications

In addition to its biological significance, IGP has potential applications in various industrial sectors:

- Chemical Synthesis : The indole moiety is a valuable building block in organic synthesis, used to create complex molecules for pharmaceuticals and agrochemicals.

- Material Science : Indole derivatives are utilized in developing materials with specific properties, such as conductivity or luminescence.

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Biosynthesis | Intermediate for tryptophan and auxins | Essential for plant growth |

| Agriculture | Enhances crop defenses against pests | Reduces reliance on chemical pesticides |

| Pharmaceuticals | Potential drug target for various diseases | Development of novel therapeutics |

| Industrial Chemistry | Building block for organic synthesis | Versatile applications in materials |

Wirkmechanismus

Indole-3-Glycerol Phosphate exerts its effects through the following mechanisms:

Enzymatic Catalysis: It is converted to indole by the enzyme indole-3-glycerol-phosphate synthase.

Molecular Targets: The primary targets are enzymes involved in the biosynthesis of tryptophan and other indole derivatives.

Pathways Involved: The compound is part of the tryptophan biosynthesis pathway, which is essential for protein synthesis and other metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Indole-3-Acetic Acid: A plant hormone involved in growth and development.

Indole-3-Carbinol: Known for its anticancer properties.

Indole-3-Butyric Acid: Used as a rooting hormone in plant propagation.

Uniqueness: Indole-3-Glycerol Phosphate is unique due to its role as a branchpoint compound in the biosynthesis of tryptophan, indole, and benzoxazinoids. This makes it a critical intermediate in both primary and secondary metabolism .

Eigenschaften

Molekularformel |

C11H14NO6P |

|---|---|

Molekulargewicht |

287.21 g/mol |

IUPAC-Name |

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |

InChI-Schlüssel |

NQEQTYPJSIEPHW-MNOVXSKESA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Synonyme |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.